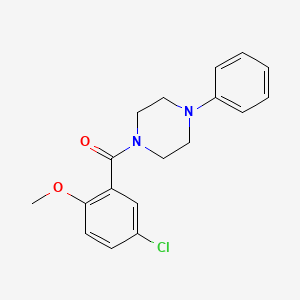
(5-Chloro-2-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine involves several steps. One common synthetic route starts with the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate. This intermediate is then subjected to aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. The final step involves the reaction of this intermediate with piperazine under specific conditions to yield the target compound .
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential cellular components in microorganisms, leading to their death. As an anticancer agent, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine can be compared with other similar compounds, such as:
- 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
- 1,4-bis(5-chloro-2-methoxybenzoyl)piperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of 1-(5-chloro-2-methoxybenzoyl)-4-phenylpiperazine lies in its specific substitution pattern, which contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C18H19ClN2O2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-8-7-14(19)13-16(17)18(22)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
NFGVJGVSKMFHID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















